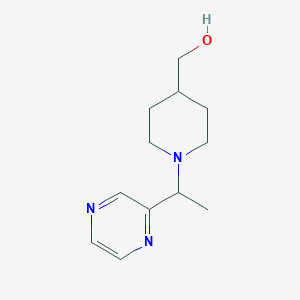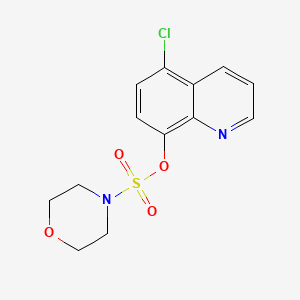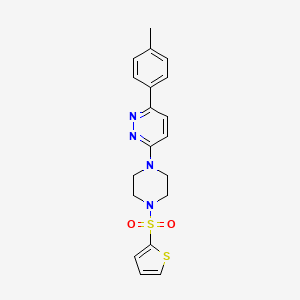
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, TTP488, and is a small molecule drug that has been studied for its therapeutic potential in treating Alzheimer's disease.
Aplicaciones Científicas De Investigación
Anti-diabetic Research
The synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the given chemical structure, demonstrated significant anti-diabetic properties through DPP-4 inhibition and insulinotropic activities. These compounds were synthesized in a two-step process and tested in silico and in vitro for their potential as anti-diabetic medications. Their antioxidant and cytotoxicity levels were assessed, showing promising results for compounds with notable antioxidant and insulinotropic activity up to 99% (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Activity
Certain derivatives of pyridazine, including structures closely related to the specified compound, have been synthesized and evaluated for their antibacterial activities. These compounds, through their unique chemical structures, have shown potential as effective antibacterial agents against various microbial strains, highlighting the compound's relevance in antimicrobial research (Solankee & Patel, 2004).
Anti-inflammatory and Analgesic Agents
Research into aromatic sulfonamide derivatives, including those related to the chemical compound , has explored their effectiveness as anti-inflammatory and analgesic agents. These studies have yielded compounds with activity comparable to known drugs like celecoxib, demonstrating the chemical's potential in treating inflammation and pain without significant gastrointestinal side effects. Molecular docking studies further elucidate the compounds' mechanisms of action, providing a basis for their anti-inflammatory and analgesic properties (Abbas et al., 2016).
Anticancer Activity
The synthesis of novel pyrido and pyrimido derivatives, closely associated with "3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine," has shown potential anticancer activity. These compounds, through innovative chemical synthesis, exhibit moderate anticancer properties against various human cancer cell lines, including HCT-116, MCF-7, and HeLa. This research underscores the compound's potential in developing new anticancer therapies, contributing significantly to the field of medicinal chemistry (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).
Hepatoprotective Activities
Studies on 3-alkylthio-6-allylthiopyridazine derivatives, which share a structural similarity with the compound in focus, have demonstrated significant hepatoprotective and chemopreventive activities against hepatocarcinoma cells. These findings suggest the compound's potential in liver protection and its role in preventing liver cancer, marking a critical area of research for therapeutic development (Kwon & Moon, 2005).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-15-4-6-16(7-5-15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-3-2-14-26-19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKUYQTIUISLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2720961.png)
![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)
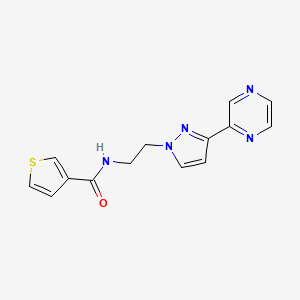
![2-Chloro-N-[(4-cyano-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2720965.png)
![(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2720966.png)

![N-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720971.png)

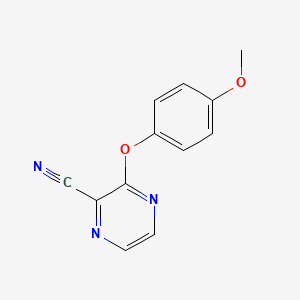
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2720977.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2720979.png)
